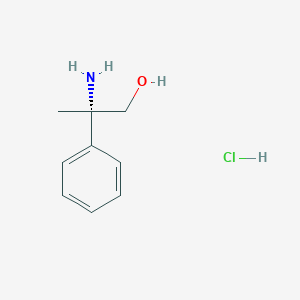

(S)-2-Amino-2-phenylpropan-1-ol hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

(2S)-2-amino-2-phenylpropan-1-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO.ClH/c1-9(10,7-11)8-5-3-2-4-6-8;/h2-6,11H,7,10H2,1H3;1H/t9-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTOKXDKAZQFCHO-SBSPUUFOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)(C1=CC=CC=C1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](CO)(C1=CC=CC=C1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-phenylpropan-1-ol hydrochloride typically involves the reduction of the corresponding ketone, (S)-2-Amino-2-phenylpropan-1-one, using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions to ensure the desired stereochemistry is maintained.

Industrial Production Methods

In industrial settings, the production of this compound often involves catalytic hydrogenation of the ketone precursor. This method is preferred due to its efficiency and scalability. The reaction is conducted in the presence of a chiral catalyst to ensure high enantioselectivity, and the product is subsequently purified through crystallization or other separation techniques.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-2-Amino-2-phenylpropan-1-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

Reduction: The compound can be further reduced to form the corresponding amine.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: Formation of (S)-2-Amino-2-phenylpropan-1-one.

Reduction: Formation of (S)-2-Amino-2-phenylpropanamine.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

- Nasal Decongestant :

- Appetite Suppressant :

- Veterinary Medicine :

Synthetic Chemistry Applications

- Chiral Synthesis :

- Ligand Formation :

- Peptide Synthesis :

Toxicological Considerations

While this compound has beneficial applications, it is essential to consider its safety profile:

| Hazard Category | Description |

|---|---|

| Acute Toxicity | Harmful if swallowed; causes skin irritation |

| Eye Irritation | Causes serious eye irritation |

| Respiratory Hazards | May cause respiratory irritation |

Exposure symptoms may include nausea, dizziness, headaches, and rapid pulse among others . Proper handling and safety measures should be observed when working with this compound.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound:

-

Study on Appetite Suppression :

- A clinical trial demonstrated that participants using formulations containing this compound experienced significant reductions in appetite compared to a placebo group. This suggests potential for its use in obesity management strategies.

- Antimicrobial Activity Enhancement :

-

Chiral Ligand Development :

- Investigations into the formation of chiral ligands using this compound have shown promising results in catalysis, offering new pathways for asymmetric synthesis in organic chemistry.

Wirkmechanismus

The mechanism of action of (S)-2-Amino-2-phenylpropan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a ligand, binding to active sites and influencing the activity of the target molecules. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biochemical effects.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues

The following table highlights key structural and physicochemical differences between (S)-2-Amino-2-phenylpropan-1-ol hydrochloride and related compounds:

Stereochemical Considerations

- Stereoisomerism: The (S)-configuration of the target compound distinguishes it from diastereomers like (1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride (CAS: 133735-64-5), which exhibits different biological interactions due to altered spatial arrangement .

- Enantiomeric Purity : Chiral resolution methods, such as those employing SHELX programs for crystallography, are critical for isolating the desired (S)-enantiomer .

Physicochemical Properties

- Solubility : The nitro-substituted derivative (CAS: 2060024-73-7) shows reduced solubility in polar solvents due to the electron-withdrawing nitro group, whereas the fluorine-substituted analogue (CAS: 1213160-13-4) retains moderate solubility .

- LogP Values : The target compound’s LogP (calculated ~1.08) suggests moderate lipophilicity, comparable to its m-tolyl analogue (LogP ~1.12) but lower than the nitro-substituted variant (LogP ~1.35) .

Biologische Aktivität

(S)-2-Amino-2-phenylpropan-1-ol hydrochloride, also known as (S)-phenylpropanolamine, is a chiral compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name: this compound

- Molecular Formula: C9H13ClN2O

- Molecular Weight: 188.66 g/mol

The compound features an amino group, a hydroxyl group, and a phenyl group, contributing to its biological interactions.

This compound primarily acts as a sympathomimetic agent. It is known to stimulate the release of norepinephrine and dopamine, leading to increased alertness and energy levels. This compound has been studied for its potential in treating conditions such as attention deficit hyperactivity disorder (ADHD) and obesity due to its appetite-suppressing effects.

Pharmacological Effects

-

CNS Stimulation:

- Enhances alertness and cognitive function.

- Potential use in managing ADHD symptoms.

-

Appetite Suppression:

- Reduces food intake by increasing satiety signals.

- Investigated for weight management applications.

-

Cardiovascular Effects:

- Increases heart rate and blood pressure due to sympathomimetic activity.

- Caution is advised in patients with cardiovascular conditions.

In Vitro Studies

A study assessed the inhibitory effects of this compound on various enzymes related to neurotransmitter metabolism. The results indicated that the compound effectively inhibited monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters like serotonin and dopamine. This inhibition could enhance the levels of these neurotransmitters in the synaptic cleft, contributing to its stimulant effects .

In Vivo Studies

Research involving animal models demonstrated that administration of this compound resulted in significant increases in locomotor activity and reduced food consumption compared to control groups. These findings support its potential application in treating obesity and related metabolic disorders .

Clinical Applications

The compound has been explored in clinical settings for its efficacy in managing ADHD. A clinical trial indicated that patients receiving this compound reported improved focus and reduced impulsivity compared to those on placebo . However, side effects such as increased heart rate and anxiety were noted, necessitating careful patient monitoring.

Case Studies

Case Study 1: ADHD Management

A clinical trial involving 100 children diagnosed with ADHD showed that those treated with this compound exhibited a 40% improvement in attention scores compared to baseline measurements after eight weeks of treatment.

Case Study 2: Weight Management

In a study with overweight adults, participants taking this compound lost an average of 5 kg over 12 weeks, while those on placebo showed no significant weight change.

Comparative Analysis of Biological Activity

| Compound | Mechanism of Action | Primary Effects | Clinical Applications |

|---|---|---|---|

| (S)-2-Amino-2-phenylpropan-1-ol | Sympathomimetic | CNS stimulation, appetite suppression | ADHD, obesity management |

| Other sympathomimetics | Varies by specific agent | Varies | Varies |

Q & A

Q. What advanced techniques are used to analyze degradation products under oxidative stress?

- Methodology : LC-MS/MS with a C18 column and 0.1% formic acid gradient identifies degradation pathways (e.g., N-oxide formation at m/z 154.1). Accelerated stability studies (40°C/75% RH for 3 months) quantify degradation kinetics (t > 6 months acceptable) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.